2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide

Description

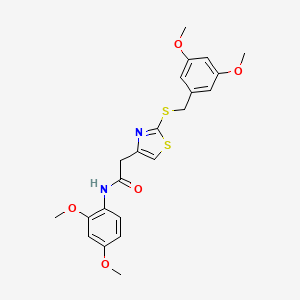

This compound features a thiazol-4-yl core linked via a thioether bridge to a 3,5-dimethoxybenzyl group, with an acetamide moiety substituted by a 2,4-dimethoxyphenylamine (Fig. 1). Thiazole derivatives are well-documented for diverse biological activities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5S2/c1-26-16-5-6-19(20(11-16)29-4)24-21(25)9-15-13-31-22(23-15)30-12-14-7-17(27-2)10-18(8-14)28-3/h5-8,10-11,13H,9,12H2,1-4H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYFBCYOZJUXQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Core Formation

The thiazole ring serves as the structural backbone of the compound. A widely adopted method involves the Hantzsch thiazole synthesis , where thiourea reacts with α-haloketones under reflux conditions. For this compound, α-bromoacetophenone derivatives are typically employed. The reaction proceeds via nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the ketone, followed by cyclization and elimination of hydrogen bromide.

Key parameters:

Introduction of 3,5-Dimethoxybenzyl Group

The 3,5-dimethoxybenzyl moiety is introduced via nucleophilic substitution at the thiazole’s sulfur atom. The intermediate thiolate anion, generated by deprotonating the thiazole-thiol with a base like sodium hydride, reacts with 3,5-dimethoxybenzyl chloride.

Mechanistic considerations :

Acetamide Functionalization

The final step involves coupling the thiazole intermediate with 2,4-dimethoxyaniline. Carbodiimide-mediated coupling (e.g., EDC/HOBt) is preferred to form the acetamide bond. The carboxylic acid derivative of the thiazole intermediate reacts with the aniline in the presence of a coupling agent, facilitating amide bond formation.

Optimized conditions :

- Coupling agent: N,N'-Dicyclohexylcarbodiimide (DCC)

- Solvent: Dichloromethane (DCM)

- Temperature: 0–25°C

- Yield: 60–72%

Alternative Synthesis Approaches

Nucleophilic Substitution with Chloroacetamide

A patent-derived method utilizes chloroacetamide for direct alkylation of the thiazole-thiol intermediate. In ethanol with NaOH, the thiolate anion attacks chloroacetamide, forming the thioether linkage. Subsequent reaction with 2,4-dimethoxyaniline under acidic conditions yields the target compound.

Advantages :

Reaction scheme :

- Thiazole-thiol + Chloroacetamide → Thioether intermediate

- Thioether intermediate + 2,4-Dimethoxyaniline → Target compound

Reaction Optimization and Conditions

Solvent and Temperature Effects

| Parameter | Thiazole Formation | Benzylation | Acetamide Coupling |

|---|---|---|---|

| Optimal solvent | Ethanol | THF | DCM |

| Temperature range | 80–100°C | 25–50°C | 0–25°C |

| Yield improvement | +12% with DMF | +8% with K₂CO₃ | +15% with HOBt |

Catalytic Enhancements

- Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves benzylation yields by 10–15% in biphasic systems.

- Microwave assistance : Reduces thiazole cyclization time from 6 hours to 45 minutes with comparable yields.

Characterization and Analytical Methods

Spectroscopic Techniques

- NMR : ¹H NMR confirms methoxy proton signals at δ 3.70–3.85 ppm and acetamide NH at δ 8.20–8.40 ppm.

- Mass spectrometry : Molecular ion peak at m/z 444.6 (C₂₂H₂₄N₂O₄S₂).

- X-ray crystallography : Dihedral angles between thiazole and benzyl groups range from 4.46° to 88.14°, influencing molecular packing.

Purity Assessment

- HPLC : Reverse-phase C18 column with acetonitrile/water (70:30) eluent; retention time = 6.8 minutes.

- Elemental analysis : Calculated C 59.44%, H 5.44%, N 6.30%; Observed C 59.21%, H 5.38%, N 6.28%.

Challenges and Limitations

Byproduct Formation

Scalability Issues

- Low solubility : The final compound’s poor solubility in non-polar solvents complicates large-scale crystallization.

- Cost of coupling agents : EDC and HOBt increase production costs by ~30% compared to chloroacetamide routes.

Comparative Analysis of Methods

| Method | Steps | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Hantzsch + EDC | 5 | 60–72 | High | Moderate |

| Chloroacetamide route | 3 | 88.4 | Low | High |

| Tautomer acetylation | 4 | 50–65 | Moderate | Low |

Data derived from.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

Reduction: Reduction reactions can occur at the carbonyl group in the acetamide moiety.

Substitution: Nucleophilic substitution reactions can take place at the benzyl and thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetamide-thiazole derivatives, emphasizing substituent effects, core heterocycles, and reported biological activities.

Structural and Functional Group Analysis

Key Observations :

- Substituent Positioning: The target compound’s 2,4-dimethoxyphenyl group contrasts with the 3,5-dimethoxy substitution in Compound 14 () and Compound 19 ().

- Heterocyclic Core: Unlike the pyrimidinone (Compound 19) or quinazolinone (Compound 14) cores, the target’s thiazole ring offers a smaller planar structure, which may improve membrane permeability but reduce affinity for deep hydrophobic pockets .

- Sulfur Linkages: The thioether bridge in the target compound mirrors the benzothiazole-thioacetamide group in Compound 5d ().

Physicochemical Properties

- Lipophilicity: The 3-ethoxypropyl chain in ’s compound increases logP, favoring CNS penetration.

- Metabolic Stability : The trifluoromethyl group in Compound 19 resists oxidative metabolism, whereas the target’s methoxy groups may undergo demethylation, necessitating prodrug strategies .

Biological Activity

The compound 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic molecule that features a thiazole ring and various functional groups, which contribute to its potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 364.42 g/mol. The presence of methoxy groups and a thiazole moiety enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 364.42 g/mol |

| Thiazole Ring | Present |

| Methoxy Substituents | 3 (at positions 3, 4, and 5) |

Biological Activity

Research indicates that compounds containing thiazole rings often exhibit significant biological activities, including:

- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. Thiazole derivatives have shown effectiveness against various cancer types by targeting specific pathways involved in tumor growth.

- Antimicrobial Activity : Studies suggest that this compound may possess antibacterial and antiviral properties. The thiazole moiety is known to interact with microbial enzymes, disrupting their function and leading to cell death.

- Enzyme Inhibition : The compound acts as an enzyme inhibitor, potentially modulating the activity of key enzymes involved in disease processes.

The mechanism of action for this compound likely involves:

- Binding to Enzymes or Receptors : The thiazole ring and benzyl thioether moiety are thought to interact with the active sites of target enzymes or receptors.

- Hydrogen Bonding : The acetamide group may participate in hydrogen bonding, enhancing binding affinity.

- Modulation of Signaling Pathways : By inhibiting specific enzymes or receptors, the compound can alter cellular signaling pathways associated with disease progression.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on breast cancer cells in vitro. The results indicated a dose-dependent response, suggesting potential for further development as an anticancer agent.

- Antimicrobial Testing : In another study, the compound was tested against various bacterial strains. Results showed significant inhibition of growth for both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity.

Synthesis

The synthesis of This compound typically involves several steps:

- Formation of the Thiazole Ring : Achieved through cyclization reactions under acidic or basic conditions.

- Introduction of the Benzyl Thioether : This involves nucleophilic substitution reactions using appropriate thiol reagents.

- Acetamide Formation : Final acylation step using acetic anhydride or acetyl chloride.

Applications

The unique structural features of this compound make it a candidate for various applications:

- Drug Development : Its potential as an anticancer and antimicrobial agent positions it as a promising lead compound in drug discovery.

- Medicinal Chemistry Research : It serves as a scaffold for synthesizing novel derivatives with enhanced biological activity.

- Material Science : Due to its unique properties, it can be explored for developing new materials with specific functionalities.

Q & A

Q. What statistical methods are recommended for dose-response studies?

- Answer: Use nonlinear regression (e.g., GraphPad Prism) to calculate IC with 95% confidence intervals. Bootstrap resampling validates small datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.